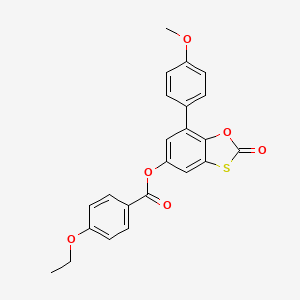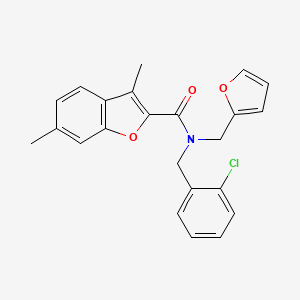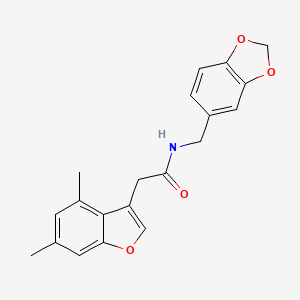
7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Metoxifenil)-2-oxo-1,3-benzoxatiolo-5-il 4-etoxi benzoato es un compuesto orgánico complejo que presenta un sistema de anillo benzoxatiolo sustituido con un grupo metoxifenilo y un éster etoxi benzoato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-(4-Metoxifenil)-2-oxo-1,3-benzoxatiolo-5-il 4-etoxi benzoato generalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común implica la condensación de ácido 4-metoxifenilacético con ácido 2-mercaptobenzoico en condiciones ácidas para formar el anillo benzoxatiolo. Este intermedio se esterifica luego con ácido 4-etoxi benzoico utilizando un reactivo de acoplamiento como diciclohexilcarbodiimida (DCC) en presencia de un catalizador como 4-dimetilaminopiridina (DMAP) para producir el producto final .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de la ruta sintética para maximizar el rendimiento y la pureza al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y principios de química verde para garantizar una producción sostenible y eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
7-(4-Metoxifenil)-2-oxo-1,3-benzoxatiolo-5-il 4-etoxi benzoato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción utilizando agentes como hidruro de aluminio y litio (LiAlH4) se pueden emplear para reducir los grupos carbonilo a alcoholes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como LiAlH4 y nucleófilos como aminas o tioles. Las condiciones de reacción generalmente implican temperaturas controladas, atmósferas inertes y solventes apropiados para garantizar las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir una variedad de grupos funcionales, lo que lleva a una variedad diversa de derivados.
Aplicaciones Científicas De Investigación
7-(4-Metoxifenil)-2-oxo-1,3-benzoxatiolo-5-il 4-etoxi benzoato tiene varias aplicaciones en la investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias transformaciones orgánicas.
Biología: Se puede estudiar por su potencial actividad biológica, incluidas las propiedades antimicrobianas, anticancerígenas o de inhibición de enzimas.
Medicina: La investigación de sus propiedades farmacológicas podría conducir al desarrollo de nuevos agentes terapéuticos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros o recubrimientos, con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual 7-(4-Metoxifenil)-2-oxo-1,3-benzoxatiolo-5-il 4-etoxi benzoato ejerce sus efectos depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad a través de interacciones de unión. Las vías involucradas podrían incluir la inhibición de la actividad enzimática, la interrupción de los procesos celulares o la modulación de las vías de señalización.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares al 7-(4-Metoxifenil)-2-oxo-1,3-benzoxatiolo-5-il 4-etoxi benzoato incluyen:
- Derivados de ácido 4-metoxifenilacético
- Análogos de benzoxatiolo
- Ésteres de etoxi benzoato
Singularidad
Lo que distingue al 7-(4-Metoxifenil)-2-oxo-1,3-benzoxatiolo-5-il 4-etoxi benzoato de los compuestos similares es su combinación única de grupos funcionales y sistemas de anillos, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C23H18O6S |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C23H18O6S/c1-3-27-17-10-6-15(7-11-17)22(24)28-18-12-19(14-4-8-16(26-2)9-5-14)21-20(13-18)30-23(25)29-21/h4-13H,3H2,1-2H3 |
Clave InChI |
AZIFKZSTMUUUTN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B11417006.png)
![N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11417007.png)
![5-(furan-2-ylmethyl)-4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417015.png)

![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole](/img/structure/B11417027.png)
![1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11417032.png)
![5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11417037.png)

![Methyl {2-[(2-methoxybenzyl)amino]-5-methyl-7-oxo-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B11417056.png)
![4-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine](/img/structure/B11417059.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11417066.png)
![ethyl [9-cyano-8-(3,4-dimethoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate](/img/structure/B11417069.png)


